REACTION_SMILES
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[CH2:22]([O:23][CH2:24][CH3:25])[CH3:26].[CH3:17][CH2:18][CH2:19][CH2:20][CH3:21].[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][c:7]1[c:8]([O:13][C:14](=[O:15])[CH3:16])[cH:9][n:10][cH:11][cH:12]1.[CH3:27][C:28](=[O:29])[OH:30]>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][c:7]1[c:8]([OH:13])[cH:9][n:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC
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Name
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COCCCCc1ccncc1OC(C)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCCCc1ccncc1OC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Type
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product
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Smiles
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COCCCCc1ccncc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |